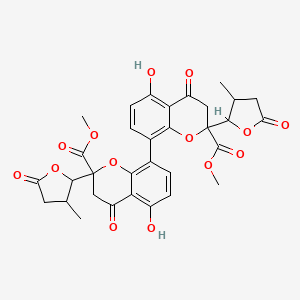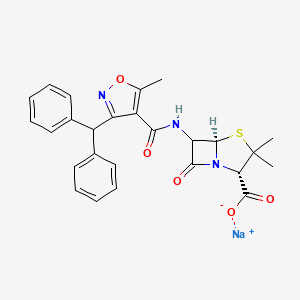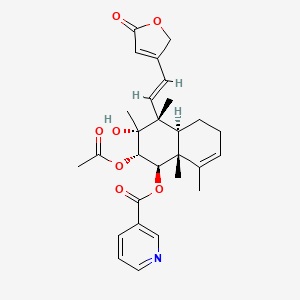
Scutebarbatine K(rel)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scutebarbatine K(rel) is a diterpene lactone. It has a role as a metabolite.
Applications De Recherche Scientifique
Antibacterial Action Mechanisms
Scutebarbatine K, an alkaloid isolated from Scutellaria, has shown potential in the antibacterial domain. A docking study of alkaloids from Scutellaria, including Scutebarbatine K, indicated significant affinity to bacterial proteins. These proteins are targets for antibiotics, suggesting a role for Scutebarbatine K in developing new antibacterial agents. Specifically, Scutebarbatine E demonstrated promising results in inhibiting cell wall synthesis in bacteria, a crucial mechanism of action for many antibiotics (SriDharani et al., 2016).
Cytotoxic Activities and Cancer Research
Scutebarbatine K, among other compounds from Scutellaria barbata, has exhibited significant cytotoxic activities against various human cancer cell lines. These findings are crucial in the ongoing research for new cancer therapies. Scutebarbatine M-N, similar alkaloids from Scutellaria barbata, showed cytotoxic activities against nasopharyngeal, oral epidermoid carcinoma, and colorectal carcinoma cells (Dai et al., 2011). Another study highlighted the antitumor activity of Scutebarbatine A, a related compound, on lung carcinoma cells, indicating a potential broader spectrum of anticancer activities for Scutebarbatine compounds (Yang et al., 2014).
Metabolism Studies
Understanding the metabolism of Scutebarbatine A in rats, closely related to Scutebarbatine K, provides insights into its potential pharmacological effects. The identification of various metabolites through high-performance liquid chromatography and mass spectrometry sheds light on the compound's bioavailability and pharmacokinetics, critical for any therapeutic application (Zhao et al., 2022).
Propriétés
Formule moléculaire |
C28H33NO7 |
|---|---|
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
[(1R,2S,3R,4R,4aS,8aR)-2-acetyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C28H33NO7/c1-17-8-6-10-21-26(3,12-11-19-14-22(31)34-16-19)28(5,33)24(35-18(2)30)23(27(17,21)4)36-25(32)20-9-7-13-29-15-20/h7-9,11-15,21,23-24,33H,6,10,16H2,1-5H3/b12-11+/t21-,23+,24+,26-,27+,28+/m1/s1 |
Clé InChI |
ZAAJNCSDZGGPSE-GNSXTQCCSA-N |
SMILES isomérique |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C)OC(=O)C4=CN=CC=C4)C |
SMILES canonique |
CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C)OC(=O)C4=CN=CC=C4)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



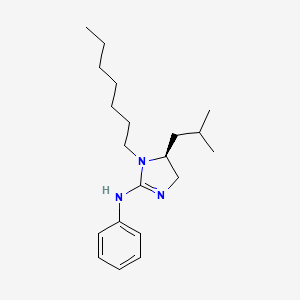
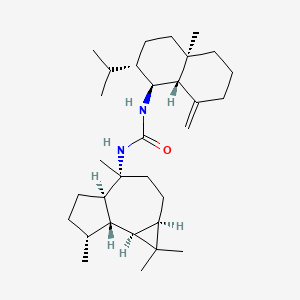
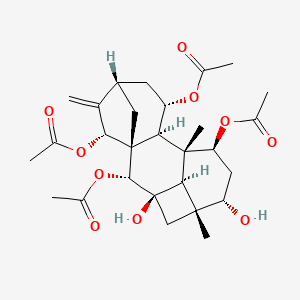
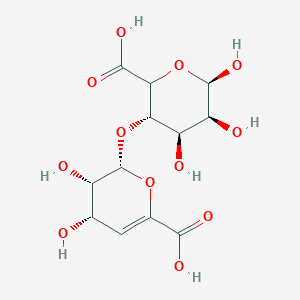
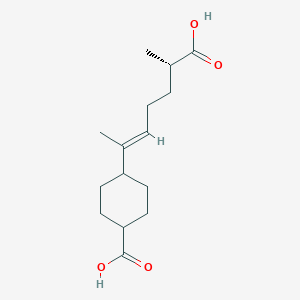
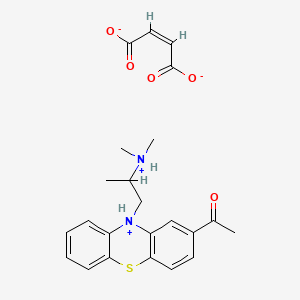
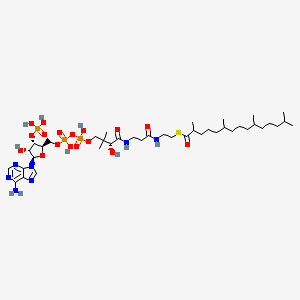

![[(4R,6E,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1264447.png)
![(2S,4S)-2-amino-5-[[(3R,4R,7S,10S,11S)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1264451.png)
